molecular formula C12H11ClN4O2 B7876180 (1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N'-hydroxyethanimidamide

(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N'-hydroxyethanimidamide

Cat. No.: B7876180
M. Wt: 278.69 g/mol
InChI Key: BGVGYQVQUDQNEE-UHFFFAOYSA-N
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Description

(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazinone core substituted with a 4-chlorophenyl group and a hydroxyethanimidamide moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives.

    Formation of the Hydroxyethanimidamide Moiety: The hydroxyethanimidamide moiety can be synthesized by reacting the pyridazinone intermediate with hydroxylamine and an appropriate aldehyde or ketone under mild conditions.

Industrial Production Methods

Industrial production of (1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethanimidamide moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the hydroxyethanimidamide moiety, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Oxo derivatives with enhanced electrophilic properties.

    Reduction: Reduced analogs with altered electronic and steric properties.

    Substitution: Substituted derivatives with diverse functional groups.

Scientific Research Applications

(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead molecule for developing new drugs targeting specific enzymes or receptors due to its unique structural features.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.

    Materials Science: The compound’s unique electronic properties make it a candidate for developing new materials with specific optical or electronic characteristics.

Mechanism of Action

The mechanism of action of (1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethanimidamide moiety can form hydrogen bonds with active site residues, while the pyridazinone core and 4-chlorophenyl group contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide: Similar structure with a fluorine substituent instead of chlorine.

    (1Z)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide: Similar structure with a methyl substituent instead of chlorine.

Uniqueness

(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and biological activity

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c13-9-3-1-8(2-4-9)10-5-6-12(18)17(15-10)7-11(14)16-19/h1-6,19H,7H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVGYQVQUDQNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)C/C(=N/O)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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